

A Comparative Guide to Barton-McCombie Deoxygenation and Its Tin-Free Modifications

Author: BenchChem Technical Support Team. Date: December 2025

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The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of alcohols in organic synthesis.[1][2] This radical-mediated transformation allows for the selective removal of a hydroxyl group, replacing it with a hydrogen atom. The classical protocol, developed by Sir Derek Barton and Stuart McCombie, involves the conversion of an alcohol into a thiocarbonyl derivative, typically a xanthate, which is then treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[3][4] The driving force behind this reaction is the formation of a stable tin-sulfur bond.[5]

While highly effective, the traditional Barton-McCombie reaction suffers from a significant drawback: the use of toxic and difficult-to-remove tin-based reagents.[2] This limitation has spurred the development of numerous modifications aimed at replacing tributyltin hydride with more environmentally benign and user-friendly alternatives. This guide provides a comparative overview of the yields and experimental protocols for the classical Barton-McCombie reaction and its most prominent tin-free modifications.

Comparison of Yields for Barton-McCombie Modifications

The efficiency of the Barton-McCombie deoxygenation and its variants can be influenced by the nature of the alcohol (primary, secondary, or tertiary), the specific thiocarbonyl derivative used, and the hydrogen donor system. The following table summarizes typical reported yields for different modifications across various alcohol types.



Modification/H ydrogen Donor	Alcohol Type	Thiocarbonyl Derivative	Typical Yield (%)	Reference(s)
Classical Method				
Tributyltin Hydride (Bu₃SnH)	Secondary	Xanthate, Thionocarbonate	80-95%	[1][3]
Tertiary	Xanthate	Moderate to High	[3]	_
Primary	Xanthate	Moderate	[3]	
Tin-Free Modifications				
Silanes (e.g., PhSiH₃, (TMS)₃SiH)	Secondary	Xanthate, Thionocarbonate	60-90%	[1]
Primary	Xanthate	Good	[3]	_
Tertiary	Thionocarbonate	Good	[6]	
Borane Systems (e.g., Et₃B/air)	Secondary	Xanthate	>80%	[1]
Hypophosphites (e.g., NaH ₂ PO ₂)	Secondary	Xanthate	71-95%	[1]
Photoredox Catalysis	Secondary, Tertiary	Thiocarbamate	Good to Excellent	[6][7]

Experimental Protocols

This section provides detailed methodologies for the classical Barton-McCombie reaction and key tin-free modifications.

Protocol 1: Classical Barton-McCombie Deoxygenation using Tributyltin Hydride



This two-step procedure first involves the formation of a xanthate from the alcohol, followed by the deoxygenation reaction.

Step 1: Xanthate Formation

- To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).[4]
- Stir the mixture at 0 °C for 30 minutes.[4]
- Add carbon disulfide (5.0 equiv) at 0 °C and stir the reaction mixture for an additional hour at room temperature.[4]
- Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.[4]
- Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired xanthate.[4]

Step 2: Deoxygenation

- In a round-bottom flask, dissolve the xanthate (1.0 equiv) in dry toluene.[4]
- Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.
 [4]
- Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).[4]
- Cool the reaction mixture and quench with saturated aqueous ammonium chloride.[4]
- Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[4]



 Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]

Protocol 2: Tin-Free Deoxygenation using Phenylsilane

This method replaces the toxic tributyltin hydride with a less hazardous silane.

- Prepare the thiocarbonyl derivative (e.g., xanthate) of the alcohol as described in Protocol 1,
 Step 1.
- Dissolve the thiocarbonyl derivative (1.0 equiv) in a suitable aprotic solvent such as dioxane.
 [1]
- Add phenylsilane (PhSiH₃) as the hydrogen donor.
- · Add a radical initiator, such as AIBN.
- Heat the reaction mixture at 80 °C. The reaction progress can be enhanced by the addition
 of a thiol, such as tert-dodecanethiol, which facilitates chain transfer.[1]
- Upon completion, the reaction mixture is worked up and the product is purified by standard chromatographic techniques.

Protocol 3: Tin-Free Deoxygenation using Triethylborane-Air Initiation

This modification allows for the reaction to be conducted at room temperature.

- Synthesize the xanthate derivative of the alcohol following the procedure in Protocol 1, Step
 1.
- Dissolve the xanthate (1.0 equiv) and diphenylsilane (Ph₂SiH₂) in toluene or dichloromethane.[1]
- Introduce a solution of triethylborane (Et₃B) in hexane to the reaction mixture.
- Introduce air into the reaction vessel (e.g., via a syringe) to initiate the radical chain reaction.

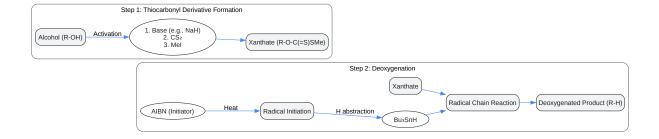
 The reaction is typically carried out at room temperature.[1]



 After the reaction is complete, the solvent is removed, and the product is purified using column chromatography.

Reaction Workflows

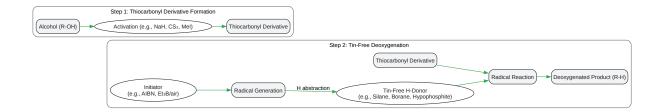
The following diagrams, generated using the DOT language, illustrate the logical flow of the classical Barton-McCombie reaction and a representative tin-free modification.



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Caption: Workflow for the Classical Barton-McCombie Deoxygenation.





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Caption: Generalized Workflow for Tin-Free Barton-McCombie Modifications.

In conclusion, while the classical Barton-McCombie reaction remains a highly effective method for the deoxygenation of alcohols, concerns over the toxicity of tin reagents have led to the development of a range of successful tin-free alternatives. The choice of a particular method will depend on the specific substrate, functional group tolerance, and the desired reaction conditions. The availability of these modified protocols has significantly broadened the applicability and appeal of this important transformation in modern organic synthesis.

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- To cite this document: BenchChem. [A Comparative Guide to Barton-McCombie Deoxygenation and Its Tin-Free Modifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239212#literature-review-of-yields-for-different-barton-mccombie-modifications]

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